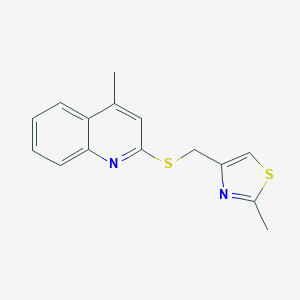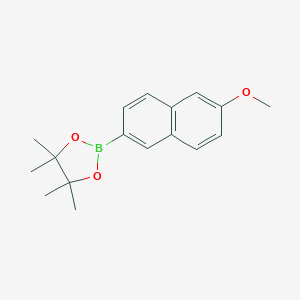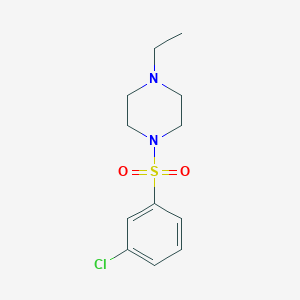
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Synthesis Analysis
The synthesis of thiazole-based compounds has been extensively studied. For instance, the formation of such derivatives can proceed via reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Chemical Reactions Analysis
Thiazole derivatives have been reported to have a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic .
Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Synthesis of Monomeric and Dimeric Structures
The compound has been utilized in the synthesis of both monomeric and dimeric structures. Researchers have developed an efficient, solvent-free method for synthesizing 2-methyl-4-quinolinol, a related compound, which includes spectroscopic investigations and computational studies . The stability of these structures is crucial for their potential applications in various fields, including material science and pharmaceuticals.
Spectroscopic Investigations
Spectroscopic techniques are essential for understanding the molecular geometry and vibrational wavenumbers of compounds. For 2-methyl-4-quinolinol, density functional theory (DFT) methods have been employed to investigate these properties . Such investigations are fundamental in the characterization of new materials and in the study of their electronic properties.
Computational Studies
Computational studies, including molecular orbital contributions and density of states analyses, provide insights into the electronic properties of molecules. The UV–visible spectrum and electronic properties such as HOMO and LUMO energies of related compounds have been investigated using time-dependent DFT approaches . These studies are significant for the design of new drugs and materials with desired electronic characteristics.
Nonlinear Optical Properties
The nonlinear optical behavior of molecules is of great interest for applications in photonics and telecommunications. The linear polarizability and first-order hyperpolarizability values of related molecules have been computed, indicating potential nonlinear optical properties . This could lead to the development of new optical materials.
Molecular Electrostatic Potential Mapping
Molecular electrostatic potential (MEP) mapping is a valuable tool for predicting reactive sites within a molecule. This has been studied for related compounds, providing insights into their reactivity and interactions with other molecules . MEP mapping is particularly useful in drug design and in understanding biochemical interactions.
Local Reactivity Descriptors
Local reactivity descriptors, such as Fukui functions, local softness, and electrophilicity indices, have been analyzed to determine the reactive sites within molecules . These descriptors are crucial for predicting how a molecule will react in different chemical environments, which is vital for the synthesis of new compounds with specific reactivities.
Mechanism of Action
The mechanism of action of thiazole-based compounds is complex and can vary depending on the specific compound and its targets. For instance, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . It has been reported that the MEP surface plays a significant role in drug–target protein interaction .
Future Directions
Thiazole-based compounds have shown significant pharmacological potential, and there is ongoing research to find new compounds related to this scaffold that can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . Future research will likely continue to explore the synthesis, properties, and potential applications of these compounds.
properties
IUPAC Name |
2-methyl-4-[(4-methylquinolin-2-yl)sulfanylmethyl]-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S2/c1-10-7-15(17-14-6-4-3-5-13(10)14)19-9-12-8-18-11(2)16-12/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWKXSJLNIVWTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC3=CSC(=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(((4-methylquinolin-2-yl)thio)methyl)thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methoxybenzenesulfonamide](/img/structure/B492549.png)
![1-(2-Fluorophenyl)-4-[3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B492551.png)





![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzenesulfonamide](/img/structure/B492559.png)
![1-((4'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(2-fluorophenyl)piperazine](/img/structure/B492560.png)


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-(o-tolyloxy)phenyl)sulfonyl)piperazine](/img/structure/B492563.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3-chlorophenyl)sulfonyl]piperazine](/img/structure/B492565.png)